

Spectroscopic Characterization of 5-(Piperidin-1-yl)nicotinic Acid: A Technical Guide

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Compound of Interest

Compound Name: **5-(Piperidin-1-yl)nicotinic acid**

Cat. No.: **B1366032**

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This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound **5-(Piperidin-1-yl)nicotinic acid**. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with practical insights to serve as a robust reference for the characterization of this molecule. While direct experimental data for this specific compound is not widely published, this guide establishes a detailed predictive framework based on the well-understood spectroscopic behaviors of its constituent moieties: the nicotinic acid core and the piperidine substituent.

The structural formula of **5-(Piperidin-1-yl)nicotinic acid** is $C_{11}H_{14}N_2O_2$ with a molecular weight of 206.24 g/mol [1]. The elucidation and confirmation of this structure rely on a combination of modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide will detail the theoretical basis for the expected spectral output from each of these methods, providing a benchmark against which experimentally acquired data can be validated.

Molecular Structure and Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following standardized numbering system will be used for the atoms in **5-(Piperidin-1-yl)nicotinic acid**.

Figure 1: Structure and Atom Numbering of **5-(Piperidin-1-yl)nicotinic Acid**

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of ^1H (proton) and ^{13}C NMR spectra allows for the precise assignment of each atom within the molecular structure.

Experimental Protocol: NMR Data Acquisition

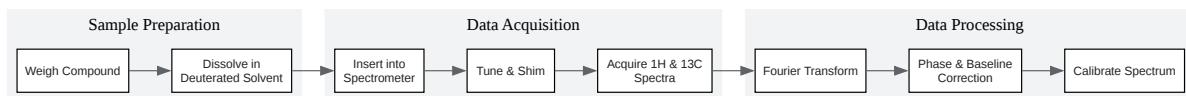
A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural determination.

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **5-(Piperidin-1-yl)nicotinic acid** in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with carboxylic acid groups to ensure the exchangeable proton is observed.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.
- ^1H NMR Acquisition:
 - Tune and shim the probe for the specific sample.
 - Acquire a standard one-dimensional ^1H spectrum using a 90° pulse.
 - Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.

- Set the spectral width to cover the range of 0-200 ppm.
- A larger number of scans will be required due to the lower natural abundance of ^{13}C .
- Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.



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Figure 2: Workflow for NMR Data Acquisition and Processing.

Predicted ^1H NMR Spectrum

The predicted ^1H NMR spectrum is based on the additive effects of the substituents on the pyridine and piperidine rings. The electron-withdrawing nature of the carboxylic acid and the pyridine nitrogen will deshield adjacent protons, shifting them downfield. The electron-donating piperidine nitrogen will shield protons on the pyridine ring at the ortho and para positions, though its primary effect is observed on the piperidine protons themselves.

Proton(s)	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
H2	~8.5 - 8.7	Doublet (d)	1H	Located ortho to the ring nitrogen and meta to the electron-donating piperidine, resulting in significant deshielding.
H4	~7.8 - 8.0	Doublet of doublets (dd)	1H	Situated between the electron-withdrawing carboxylic acid and the electron-donating piperidine group.
H6	~8.2 - 8.4	Doublet (d)	1H	Positioned ortho to the ring nitrogen, leading to a downfield shift.
H8, H12 (α -CH ₂)	~3.1 - 3.3	Triplet (t)	4H	Adjacent to the electron-withdrawing nitrogen of the piperidine ring.
H9, H11 (β -CH ₂)	~1.6 - 1.8	Multiplet (m)	4H	Aliphatic protons on the piperidine ring, further from the nitrogen.
H10 (γ -CH ₂)	~1.5 - 1.7	Multiplet (m)	2H	The most shielded aliphatic

proton in the center of the piperidine ring.

COOH	> 12.0	Broad singlet (br s)	1H	Highly deshielded and exchangeable proton of the carboxylic acid.
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Predicted ^{13}C NMR Spectrum

The ^{13}C chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic environment.

Carbon(s)	Predicted Chemical Shift (δ , ppm)	Rationale
C7 (C=O)	~165 - 170	Carbonyl carbon of the carboxylic acid, significantly deshielded.
C3	~130 - 135	Attached to the electron-withdrawing carboxylic acid group.
C5	~145 - 150	Attached to the electron-donating piperidine nitrogen, experiencing a downfield shift due to the direct heteroatom attachment.
C2	~148 - 152	Adjacent to the highly electronegative pyridine nitrogen.
C6	~140 - 145	Also adjacent to the pyridine nitrogen, but influenced by the para-piperidine group.
C4	~125 - 130	Influenced by both adjacent substituents.
C8, C12 (α -C)	~50 - 55	Carbon atoms directly bonded to the piperidine nitrogen.
C9, C11 (β -C)	~25 - 30	Standard aliphatic carbons within the piperidine ring.
C10 (γ -C)	~23 - 28	The most shielded carbon in the piperidine ring.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR Data Acquisition

Objective: To obtain a high-quality IR spectrum to identify key functional groups.

Methodology:

- Sample Preparation: Utilize an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the dry powder directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .
- Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Predicted IR Absorption Bands

The IR spectrum of **5-(Piperidin-1-yl)nicotinic acid** is expected to show characteristic absorption bands corresponding to its key functional groups. The spectrum of the parent nicotinic acid often shows C-H stretching vibrations in the range of $3071\text{-}2808\text{ cm}^{-1}$ and a strong C=O stretch around $1703\text{-}1714\text{ cm}^{-1}$ ^[2]. The piperidine moiety will introduce characteristic aliphatic C-H stretching bands^[3].

Vibrational Mode	Expected Frequency Range (cm ⁻¹)	Intensity	Functional Group
O-H Stretch	2500 - 3300	Broad, Strong	Carboxylic Acid
C-H Stretch (Aromatic)	3000 - 3100	Medium	Pyridine Ring
C-H Stretch (Aliphatic)	2850 - 2960	Medium-Strong	Piperidine Ring
C=O Stretch	1700 - 1725	Strong	Carboxylic Acid
C=N, C=C Stretch	1550 - 1650	Medium-Strong	Pyridine Ring
C-N Stretch	1200 - 1350	Medium	Aryl-Amine (Pyridine-Piperidine)

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while tandem mass spectrometry (MS/MS) can reveal structural information through fragmentation analysis.

Experimental Protocol: MS Data Acquisition

Objective: To determine the accurate mass of the molecule and study its fragmentation pattern.

Methodology:

- Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, which is ideal for polar molecules like this one. A high-resolution analyzer (e.g., Orbitrap or TOF) is recommended.
- Data Acquisition (Full Scan MS):
 - Infuse the sample solution into the ESI source.

- Acquire data in positive ion mode to observe the protonated molecule $[M+H]^+$.
- Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
- Data Acquisition (Tandem MS/MS):
 - Isolate the precursor ion ($[M+H]^+$ at m/z 207.11).
 - Subject the isolated ion to collision-induced dissociation (CID).
 - Scan the resulting product ions.

Predicted Mass Spectrum and Fragmentation

The molecular formula $C_{11}H_{14}N_2O_2$ gives a monoisotopic mass of 206.1055 Da. In positive-ion ESI-MS, the compound is expected to be observed as its protonated form, $[M+H]^+$.

- Expected $[M+H]^+$: m/z 207.1133

The fragmentation of **5-(Piperidin-1-yl)nicotinic acid** would likely proceed through characteristic losses from both the carboxylic acid group and the piperidine ring.

Key Predicted Fragmentations:

- Loss of H_2O (18 Da): A common fragmentation for carboxylic acids, leading to an acylium ion.
- Loss of CO_2 (44 Da): Decarboxylation is a highly favorable fragmentation pathway.
- Piperidine Ring Opening: Cleavage within the piperidine ring can lead to a series of smaller fragments.

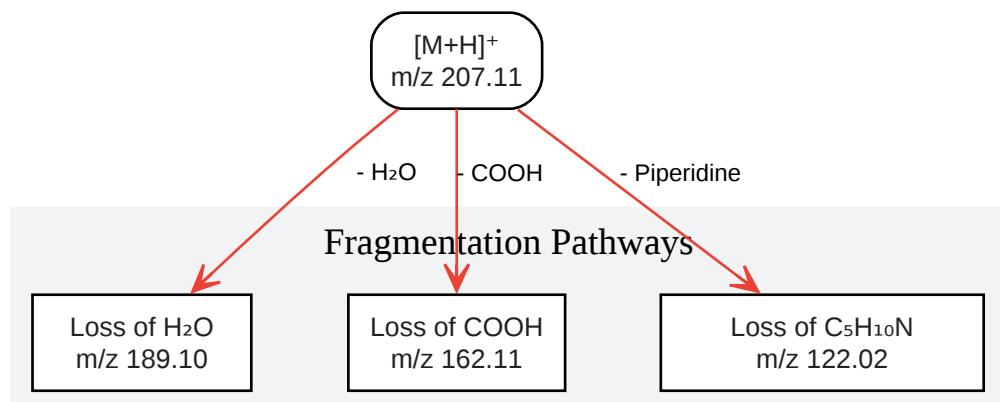
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Figure 3: Predicted Major Fragmentation Pathways for $[M+H]^+$.

Conclusion

This guide provides a comprehensive, theory-based prediction of the spectroscopic data for **5-(Piperidin-1-yl)nicotinic acid**. The detailed analysis of expected ^1H NMR, ^{13}C NMR, IR, and MS data serves as an authoritative reference for researchers engaged in the synthesis and characterization of this and related compounds. The outlined experimental protocols are designed to ensure the acquisition of high-quality, reliable data. By comparing experimentally obtained spectra with the predictive framework established herein, scientists can confidently verify the identity, purity, and structure of their synthesized materials, thereby upholding the principles of scientific integrity and advancing their research and development objectives.

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References

- 1. CAS 878742-33-7 | 5-(Piperidin-1-yl)nicotinic acid - Synblock [synblock.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine [webbook.nist.gov]

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